3,4-ジヒドロキシベンジルアミン臭化水素酸塩

概要

説明

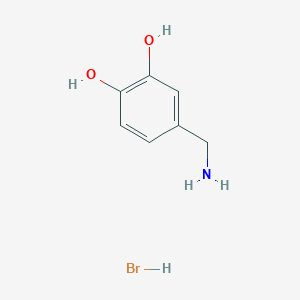

3,4-Dihydroxybenzylamine hydrobromide is a chemical compound with the molecular formula C7H9NO2·HBr. It is a derivative of benzylamine, featuring two hydroxyl groups attached to the benzene ring at the 3 and 4 positions, and an amine group attached to the benzyl group. This compound is often used in scientific research due to its structural similarity to dopamine, a crucial neurotransmitter in the human brain.

科学的研究の応用

3,4-Dihydroxybenzylamine hydrobromide has a wide range of applications in scientific research:

Neurochemical Analysis: It is used as an internal standard in the analysis of catecholamines and related compounds in biological samples, such as brain tissue or plasma.

Clinical Diagnostics: The compound enhances the detection accuracy of urinary free metanephrines, which are biomarkers for diagnosing pheochromocytomas and paragangliomas.

Materials Science: It is employed in the synthesis of poly[3,4-dihydroxybenzylamine] through oxidative polymerization, exploring its potential use in synthetic pathways and materials science.

Biochemical Research: The compound is used in the development of high-performance liquid chromatography-electrochemical detection (HPLC-ECD) methods for analyzing vitamin C in plasma.

作用機序

Target of Action

3,4-Dihydroxybenzylamine hydrobromide, also known as 4-(aminomethyl)benzene-1,2-diol hydrobromide, is an improved dopamine analog . The primary target of this compound is DNA polymerase in melanoma cells . DNA polymerase is an enzyme that synthesizes DNA molecules from their nucleotide building blocks, and it plays a crucial role in the replication and repair of cells.

Mode of Action

The compound acts as a cytotoxic agent and inhibits the activity of DNA polymerase in melanoma cells . By inhibiting DNA polymerase, it disrupts the process of DNA replication, thereby inhibiting the growth and proliferation of melanoma cells .

Biochemical Pathways

It is known that the compound displays growth inhibitory activity in melanoma cell lines with varying degrees of tyrosinase activity . Tyrosinase is an enzyme that is involved in the production of melanin, a pigment that contributes to skin color and protects the skin from harmful ultraviolet rays.

Result of Action

The primary result of the action of 3,4-Dihydroxybenzylamine hydrobromide is the inhibition of growth in melanoma cells . By inhibiting DNA polymerase, the compound disrupts DNA replication, leading to a decrease in cell proliferation . This results in a cytotoxic effect, causing cell death and thus inhibiting the growth of melanoma cells .

Action Environment

The action of 3,4-Dihydroxybenzylamine hydrobromide can be influenced by various environmental factors. For instance, the compound is stable under normal conditions, but it may decompose under high temperature or high humidity . Therefore, the storage and handling conditions can significantly affect the compound’s action, efficacy, and stability .

生化学分析

Biochemical Properties

3,4-Dihydroxybenzylamine hydrobromide interacts with various biomolecules. It has been shown to inhibit DNA polymerase activity in melanoma cells . This compound has also been used as an internal standard in the detection of urinary free metanephrines for diagnosing pheochromocytomas and paragangliomas .

Cellular Effects

3,4-Dihydroxybenzylamine hydrobromide has been found to display growth inhibitory activity in melanoma cell lines with varying degrees of tyrosinase activity . It influences cell function by inhibiting DNA polymerase activity, which can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 3,4-Dihydroxybenzylamine hydrobromide exerts its effects by inhibiting DNA polymerase activity in melanoma cells . This inhibition can lead to changes in gene expression and impact the function of the cell.

Dosage Effects in Animal Models

In animal models, the effects of 3,4-Dihydroxybenzylamine hydrobromide vary with different dosages

準備方法

3,4-Dihydroxybenzylamine hydrobromide can be synthesized through the reaction of 3,4-dihydroxybenzylamine with hydrobromic acid. The reaction typically involves dissolving 3,4-dihydroxybenzylamine in a suitable solvent, such as methanol or ethanol, and then adding hydrobromic acid to the solution. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or crystallization.

In industrial settings, the production of 3,4-dihydroxybenzylamine hydrobromide may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.

化学反応の分析

3,4-Dihydroxybenzylamine hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various electrophiles, such as halogens or sulfonyl chlorides, to form substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield 3,4-dihydroxybenzaldehyde, while reduction with sodium borohydride can produce 3,4-dihydroxybenzyl alcohol.

類似化合物との比較

3,4-Dihydroxybenzylamine hydrobromide is unique due to its specific structural features and applications. Similar compounds include:

Dopamine hydrochloride: A neurotransmitter with similar structural features but different applications in neuropharmacology.

3,4-Dihydroxy-L-phenylalanine (L-DOPA): A precursor to dopamine used in the treatment of Parkinson’s disease.

3,4-Dihydroxybenzaldehyde: An oxidized derivative used in various chemical syntheses.

3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with applications in biochemical research.

Each of these compounds has unique properties and applications, but 3,4-dihydroxybenzylamine hydrobromide stands out for its versatility in analytical and synthetic applications.

生物活性

3,4-Dihydroxybenzylamine hydrobromide (DBA) is a compound structurally related to dopamine, exhibiting various biological activities that have garnered attention in pharmacological and biochemical research. This article explores the compound's biological effects, mechanisms of action, and applications in clinical diagnostics and therapeutic contexts.

- Molecular Formula : C₇H₁₀BrNO₂

- Molecular Weight : 220.07 g/mol

- CAS Number : 16290-26-9

- Synonyms : 4-aminomethyl benzene-1,2-diol hydrobromide, dhba hydrobromide

DBA acts as a modified dopamine analog and has been shown to exhibit cytotoxic effects, particularly in melanoma cells. Its mechanism involves the inhibition of DNA polymerase activity, which is critical for cell proliferation and survival. Studies indicate that DBA can induce apoptosis in cancer cells by disrupting normal cellular processes.

Antitumor Effects

Research has demonstrated that DBA possesses significant antitumor properties. A study on various melanoma cell lines revealed that DBA inhibited cell growth effectively, with varying degrees of efficacy depending on the cell line's tyrosinase activity:

| Cell Line Type | Tyrosinase Activity | Concentration (μM) | Growth Inhibition (%) |

|---|---|---|---|

| Human Melanoma | High | 1 - 10 | 70% |

| Murine Melanoma | Low | 1 - 10 | 50% |

In vivo studies using C57BL/6 mice showed that DBA extended lifespan significantly at higher doses (200 mg/kg to 800 mg/kg), with observed increases in lifespan of up to 70% at certain dosages .

Neurochemical Applications

DBA serves as an internal standard in various neurochemical analyses. It has been utilized in high-performance liquid chromatography (HPLC) methods for detecting catecholamines in brain tissues, enhancing the accuracy of diagnostic tests for neurodegenerative diseases . Its role in the detection of urinary free metanephrines is particularly notable for diagnosing pheochromocytomas and paragangliomas .

Oxidative Polymerization

The compound is also involved in oxidative polymerization processes, leading to the synthesis of poly[3,4-dihydroxybenzylamine] (PDHBA). This application has implications for materials science and synthetic pathways related to dopamine analogs .

Case Studies and Research Findings

- Inhibition of Melanoma Growth :

- Neurochemical Analysis :

- Clinical Diagnostic Applications :

特性

IUPAC Name |

4-(aminomethyl)benzene-1,2-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.BrH/c8-4-5-1-2-6(9)7(10)3-5;/h1-3,9-10H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFZTXFCZAXSHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936760 | |

| Record name | 4-(Aminomethyl)benzene-1,2-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16290-26-9 | |

| Record name | 1,2-Benzenediol, 4-(aminomethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16290-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16290-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Aminomethyl)benzene-1,2-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)pyrocatechol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 3,4-Dihydroxybenzylamine Hydrobromide used as an internal standard in the analysis of biogenic amines?

A: DHBA shares structural similarities with biogenic amines like octopamine and dopamine, leading to comparable chromatographic behavior. [, , ] This similarity makes it suitable for use as an internal standard, allowing researchers to account for variations during sample preparation and analysis.

Q2: How does the choice of mobile phase affect the separation of octopamine in insect hemolymph when using 3,4-Dihydroxybenzylamine Hydrobromide as an internal standard?

A: Research indicates that adjusting the pH, methanol concentration, and type/amount of ion pairing reagent in the mobile phase significantly impacts the retention times of octopamine and, consequently, its separation from other compounds. [] Careful optimization of these parameters is crucial for achieving good resolution and accurate quantification.

Q3: Can you elaborate on the sample preparation method employed when using 3,4-Dihydroxybenzylamine Hydrobromide as an internal standard for analyzing insect hemolymph?

A: The provided research outlines a specific sample preparation protocol for insect hemolymph analysis. [, ] First, hemolymph is collected using a syringe preloaded with formic acid (anticoagulant) and DHBA (internal standard). Proteins are then removed via centrifugation using a 10 kDa filter. This pretreatment, sometimes involving solid phase extraction, helps minimize interfering peaks and enhance the accuracy of biogenic amine quantification.

Q4: What are the advantages of using 3,4-Dihydroxybenzylamine Hydrobromide as an internal standard in HPLC analysis of dopamine in infant plasma?

A: The research highlights the ability to analyze very small sample volumes (20 μl) and a wide range of dopamine concentrations in infant plasma when using DHBA as an internal standard. [] This is particularly advantageous in a clinical setting where sample volume might be limited. Additionally, the method boasts good inter- and intra-day precision with coefficients of variation less than 10% and 5% respectively. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。